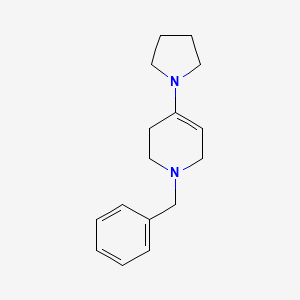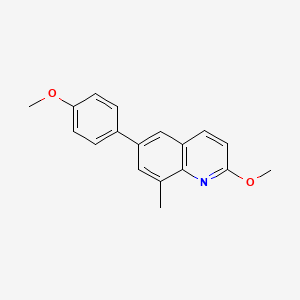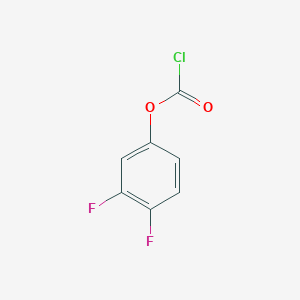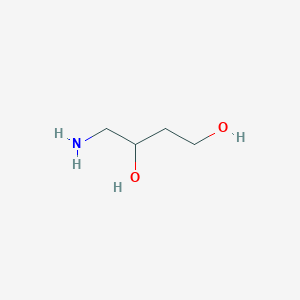
2-Hydroxyethylethanolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethylethanolamine is an organic compound with the molecular formula C4H11NO2. It is a versatile chemical that finds applications in various fields, including pharmaceuticals, chemical synthesis, and industrial processes. This compound is characterized by the presence of an amino group and two hydroxyl groups, making it a valuable intermediate in the synthesis of various chemicals.
Synthetic Routes and Reaction Conditions:
Enantioselective Synthesis: One method involves the deracemization of racemic 1,3-butanediol using a stereoinverting cascade system.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly the enantioselective oxidation of secondary alcohols.
Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Acetone as a cosubstrate at pH 8.0 and 30°C.
Reduction: Glucose as a cosubstrate at pH 8.0 and 35°C.
Major Products:
®-1,3-butanediol: A major product formed through the enantioselective reduction process.
Scientific Research Applications
2-Hydroxyethylethanolamine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of chiral drugs, including β-lactam antibiotics.
Chemical Synthesis: The compound is utilized in the production of various chiral alcohols and amino acids, which are essential in drug development.
Industrial Applications: It serves as a building block for the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxyethylethanolamine involves its participation in various biochemical pathways:
Enzymatic Reactions: The compound undergoes enantioselective oxidation and reduction reactions catalyzed by specific enzymes, such as Candida parapsilosis and Pichia kudriavzevii.
Molecular Targets: The amino and hydroxyl groups in the compound interact with various molecular targets, facilitating its role as an intermediate in chemical synthesis.
Comparison with Similar Compounds
1,3-Butanediol: A structurally similar compound used in the synthesis of chiral alcohols and as a solvent.
1,4-Butanediol: Another related compound with applications in polymer synthesis and as an industrial solvent.
2-Methyl-1,3-propanediol: A branched-chain diol used in the production of pharmaceuticals and cosmetics.
Uniqueness: 2-Hydroxyethylethanolamine is unique due to the presence of both an amino group and two hydroxyl groups, which provide it with distinct reactivity and versatility in chemical synthesis compared to its analogs.
Properties
Molecular Formula |
C4H11NO2 |
|---|---|
Molecular Weight |
105.14 g/mol |
IUPAC Name |
4-aminobutane-1,3-diol |
InChI |
InChI=1S/C4H11NO2/c5-3-4(7)1-2-6/h4,6-7H,1-3,5H2 |
InChI Key |
AZWLGPJBVAQRHW-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dihydroxy-6-acetyl-2,3-dihydro-4H-benzo[b]pyran](/img/structure/B8748362.png)
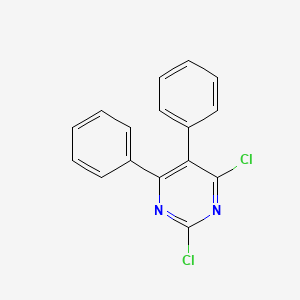
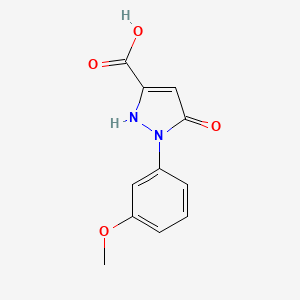
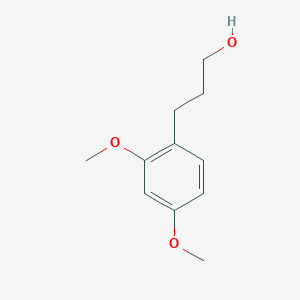
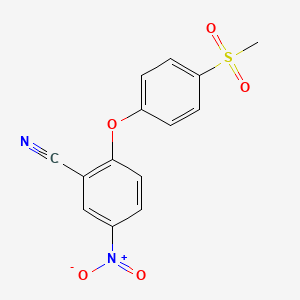
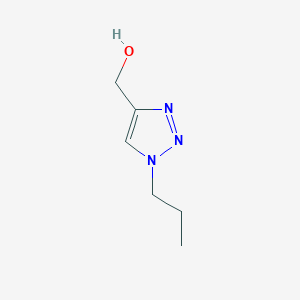
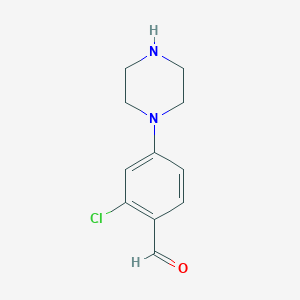
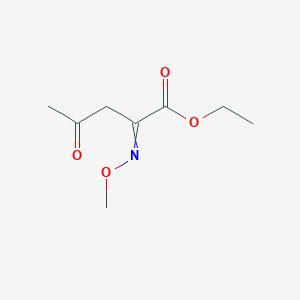
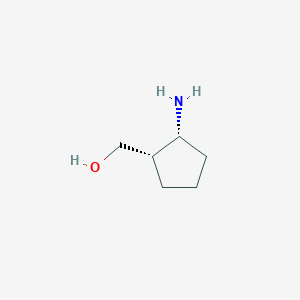
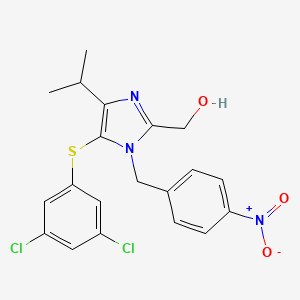
![4-Chloro-2-methylbenzo[d]oxazole](/img/structure/B8748442.png)
